2-Bromo-2,2-difluoro-1-phenylethanone
Description
Overview of α-Halo Ketone Chemistry in Synthetic Methodologies
α-Halogenated ketones, or α-halo ketones, are a class of organic compounds characterized by a ketone functional group with a halogen atom substituent on the adjacent (alpha) carbon. This structural arrangement creates a molecule with two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.comresearchgate.net This dual reactivity makes α-halo ketones highly versatile building blocks in organic synthesis. mdpi.com
Their utility is prominently showcased in the synthesis of a wide variety of heterocyclic compounds, including those containing nitrogen, sulfur, and oxygen. mdpi.comnih.govresearchgate.net For example, they are key precursors in the synthesis of thiazoles, pyrroles, and benzofurans. nih.govwikipedia.org The reactivity of α-halo ketones is influenced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and enhances the electron deficiency at the α-carbon. nih.gov
The synthesis of α-halo ketones is most commonly achieved through the direct α-halogenation of a parent ketone using various halogenating agents. mdpi.comwikipedia.org For instance, the bromination of ketones with bromine is a well-established, though reversible, process. nih.gov
Strategic Incorporation of Fluorine in Organic Molecules: A Research Perspective
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science. nbinno.comresearchgate.net Fluorine's unique properties—its small atomic size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. nbinno.comnih.govtandfonline.com
Strategically replacing hydrogen or other functional groups with fluorine can lead to significant improvements in a molecule's:
Metabolic Stability: The C-F bond is highly resistant to metabolic degradation, which can increase a drug's longevity and efficacy. nbinno.combohrium.com
Binding Affinity: Fluorine can enhance binding to target proteins through various non-covalent interactions, including favorable multipolar interactions with protein amide carbonyl groups. nih.govtandfonline.combohrium.com
Membrane Permeability: Altering a molecule's lipophilicity through fluorination can improve its ability to cross cell membranes. nih.govresearchgate.netacs.org
Conformational Control: A fluorine substituent can influence the preferred three-dimensional structure of a molecule, which can be critical for optimal biological activity. nbinno.combohrium.com
These benefits have led to a large number of fluorine-containing compounds being approved for medical and agricultural use, making fluorine a highly favored element in drug discovery and development. nih.gov
Structural Context of 2-Bromo-2,2-difluoro-1-phenylethanone within Halogenated Acetophenones
This compound is a halogenated derivative of acetophenone (B1666503). lookchem.com Its structure consists of a phenyl group attached to a carbonyl carbon, which is in turn bonded to a carbon atom substituted with one bromine and two fluorine atoms. This places it within the class of α,α-dihalo-α-bromo ketones.
As a synthetic organic compound, it serves as a valuable intermediate for creating more complex molecules. lookchem.comsmolecule.com The presence of three halogen atoms on the alpha carbon, particularly the two fluorine atoms and the reactive bromine atom, makes it a subject of interest for developing novel pharmaceuticals and materials. smolecule.com The bromine atom can readily undergo nucleophilic substitution, providing a reactive handle for further molecular elaboration. smolecule.com
Below is a table detailing key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅BrF₂O |
| Molecular Weight | 235.02 g/mol |
| CAS Number | 1610-04-4 |
| Boiling Point | 206.7°C at 760 mmHg |
| Density | 1.619 g/cm³ |
Table generated from data in lookchem.comnih.govnih.govguidechem.com
Properties
IUPAC Name |
2-bromo-2,2-difluoro-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVPSDIABPAOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477116 | |
| Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610-04-4 | |
| Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2,2-difluoro-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2 Bromo 2,2 Difluoro 1 Phenylethanone
Direct Halogenation Approaches
Direct halogenation strategies involve the sequential or direct introduction of fluorine and bromine atoms onto an acetophenone (B1666503) framework. This typically begins with the creation of the difluoro moiety, followed by a selective bromination at the alpha (α) carbon.
The synthesis of the target compound from acetophenone is not a single-step process but rather a sequence of fluorination followed by bromination. The initial and most critical step is the introduction of two fluorine atoms at the α-position of acetophenone to form 2,2-difluoroacetophenone (B1347609).
Various fluorinating agents can accomplish this transformation. N-fluoropyridinium salts have been successfully used for the α,α-gem-difluorination of related acetophenone derivatives. nih.govresearchgate.net Another effective method involves the use of hypervalent iodine reagents, such as iodosylarenes, in the presence of a triethylamine-hydrogen fluoride (B91410) (TEA·HF) complex, which can selectively introduce fluorine at the α-position under mild conditions. acs.org
α,α-Difluorination: Acetophenone is treated with a suitable fluorinating agent to yield 2,2-difluoroacetophenone.
α-Bromination: The resulting 2,2-difluoroacetophenone is then selectively brominated at the remaining α-hydrogen position.
This stepwise approach allows for controlled introduction of the halogen atoms, which is crucial for achieving the desired product.
The selective introduction of a bromine atom onto the α-carbon of 2,2-difluoroacetophenone is a key final step in many synthetic routes. This reaction is a specific case of α-keto halogenation, which proceeds via an enol or enolate intermediate. wikipedia.org Under acidic conditions, the ketone is protonated, facilitating the formation of an enol, which then reacts with an electrophilic bromine source.
A versatile and high-yielding protocol for this transformation involves the halogenation of α,α-difluoroenolates. nih.gov These enolates can be generated in situ and then trapped with an electrophilic bromine source like N-Bromosuccinimide (NBS) to yield the final 2-Bromo-2,2-difluoro-1-phenylethanone. The reaction is highly selective for the α-position due to the directing effect of the carbonyl group and the increased acidity of the α-hydrogen.
The table below summarizes findings for the α-bromination of acetophenone derivatives, a reaction analogous to the bromination of 2,2-difluoroacetophenone.
Functional Group Transformations and Precursor Chemistry
An alternative to direct halogenation involves building the molecule from precursors that already contain some of the required halogen atoms or can be easily converted to the desired structure.
A sophisticated strategy utilizes the reaction between an organometallic reagent and a trifluoroacetate (B77799) ester. Specifically, a phenyl Grignard reagent (phenylmagnesium bromide) can react with ethyl trifluoroacetate. researchgate.net The initial reaction typically forms 2,2,2-trifluoroacetophenone (B138007). However, this is not the direct precursor.
A more direct pathway involves a trifluoroacetate release/halogenation protocol. nih.gov This method starts with highly α-fluorinated gem-diols. These precursors can be induced to release a trifluoroacetate anion, which generates a reactive α,α-difluoroenolate intermediate. This enolate is then immediately trapped by an electrophilic halogen source (e.g., a brominating agent) to form the α-halo-α,α-difluoromethyl ketone. This approach is notable for its mild reaction conditions and high yields. nih.gov
The successful synthesis of difluorinated ketones relies heavily on the choice of fluorinating agent. Electrophilic fluorinating agents containing an N-F bond are particularly common. nih.govresearchgate.net
N-Fluoropyridinium salts: These reagents are effective for the gem-difluorination of acetophenone derivatives that have been pre-functionalized at the α-position, for example, with an alkylthio group. nih.govresearchgate.net
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): This is a powerful and widely used electrophilic fluorinating agent. It is employed in the trifluoroacetate release/halogenation protocol to trap the generated enolate, although in that specific context, it was used for iodination. nih.gov
Hypervalent Iodine Reagents: In combination with a fluoride source like TEA·5HF, hypervalent iodine compounds can achieve the α-fluorination of ketones. acs.org
The table below details various N-F fluorinating agents and their applications.
A highly effective strategy for synthesizing α-halo-α,α-difluoro ketones involves the use of 2,2-difluoroenol silyl (B83357) ethers as key intermediates. These precursors can be synthesized through several routes. One prominent method is the magnesium-mediated reductive defluorination of 2,2,2-trifluoroacetophenone in the presence of a silylating agent like trimethylsilyl (B98337) chloride (TMSCl). cas.cn This process selectively removes one fluorine atom and generates the corresponding 2,2-difluoroenol silyl ether in excellent yield. cas.cn
Once formed, the 2,2-difluoroenol silyl ether is a versatile precursor. It can react with an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to directly form the desired 2-halo-2,2-difluoroacetophenone. cas.cn The silyl enol ether essentially acts as a synthetic equivalent of an enolate but is often more stable and easier to handle. This two-step process—formation of the silyl enol ether followed by halogenation—provides a reliable and high-yielding pathway to the target molecule. cas.cnnih.gov
Metal-Mediated and Catalytic Synthetic Pathways
The construction of the this compound framework can be effectively achieved through several metal-mediated and catalytic strategies. These methods offer distinct advantages in terms of reaction conditions, substrate scope, and efficiency.
Reformatsky-Type Reactions Involving Bromodifluoromethyl Ketones
The Reformatsky reaction, a classic method for forming carbon-carbon bonds, traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. wikipedia.org This reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.org In the context of synthesizing derivatives related to this compound, this methodology can be adapted.
A key variation involves the reaction of bromodifluoromethyl ketones with imines, a process known as an aza-Reformatsky reaction. researchgate.net This reaction, mediated by a combination of zinc and copper(I) chloride, proceeds at room temperature to produce β-amino α,α-difluoro ketones in good yields. researchgate.net For instance, the reaction of bromodifluoromethyl phenyl ketone with various imines has been shown to be effective. researchgate.net The use of a chiral auxiliary, such as (S)-tert-butanesulfinyl, can induce high diastereoselectivities in these reactions. researchgate.net
| Reactant 1 | Reactant 2 | Metal Mediator | Product Type | Yield | Diastereomeric Excess (de) |
| Bromodifluoromethyl phenyl ketone | Chiral N-tert-butylsulfinyl imines | Zn/CuBr | Chiral α,α-difluoro-β-(N-tert-butylsulfinyl)amino ketones | 56-85% | 72-90% |
| Bromodifluoromethyl p-methoxy-phenyl ketone | Chiral N-tert-butylsulfinyl imines | Zn/CuBr | Chiral α,α-difluoro-β-(N-tert-butylsulfinyl)amino ketones | 60-67% | >90% |
| Bromodifluoromethyl p-chloro-phenyl ketone | Chiral N-tert-butylsulfinyl imines | Zn/CuBr | Chiral α,α-difluoro-β-(N-tert-butylsulfinyl)amino ketones | 60-67% | >90% |
Generation of Difluoroenolates from Halogenated Acetophenones
The generation of difluoroenolates serves as a crucial step in the synthesis of various fluorinated compounds. One approach involves the detrifluoroacetylative generation of halogenated enolates. nih.gov This method can be applied to the synthesis of bromochlorofluoromethyl ketones, which are structurally related to this compound. The process begins with the sequential chlorination and fluorination of aromatic trifluoroacetylated ketones to yield 1-aryl 2-chloro-2,4,4,4-tetrafluoro-butan-1,3-dione hydrates. nih.gov These hydrates can then undergo detrifluoroacetylative cleavage and subsequent bromination in the presence of a copper(II)bisoxazoline catalyst, potassium carbonate, and N-bromosuccinimide (NBS) at room temperature to form the desired bromochlorofluoromethyl ketones. nih.gov
Another strategy for generating difluoroenolates is through a decarboxylation-type process. researchgate.net For example, Yb(OTf)3 can promote the Krapcho decarboxylation of 2,2-difluoro-3-oxopropanoate, leading to the formation of a difluoroenolate. This intermediate can then participate in subsequent reactions, such as aldol (B89426) additions. researchgate.net
Photoredox Catalysis for Difluoroalkylation Strategies
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for a variety of organic transformations, including difluoroalkylation. nih.gov This methodology allows for the generation of difluoroalkyl radicals under mild conditions, which can then be incorporated into a wide range of organic substrates. nih.gov While direct synthesis of this compound using this method is not explicitly detailed in the provided context, the principles of photoredox-catalyzed difluoroalkylation are highly relevant.
These reactions typically employ a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon absorbing visible light. mdpi.com The excited photocatalyst can then engage in single-electron transfer processes to generate difluoroalkyl radicals from suitable precursors. nih.gov These radicals can then add to substrates like alkenes or arenes to form new carbon-carbon bonds. researchgate.net For instance, the difluoroalkylation of alkenes can be achieved using ethyl 2-bromo-2,2-difluoroacetate as the difluoroalkyl source in the presence of a photoredox catalyst and a base. researchgate.net The choice of base can influence whether the product is a difluoromethylenated alkene or a difluoroalkylated alkane. researchgate.net
| Photocatalyst | Difluoroalkyl Source | Substrate | Product Type |
| fac-Ir(ppy)3 | Ethyl 2-bromo-2,2-difluoroacetate | Alkenes | Difluoromethylenated alkenes or difluoroalkylated alkanes |
| Ru(bpy)3Cl2 | Trifluoroacetic acid | Arenes | Trifluoromethylated arenes |
Mechanochemical Approaches for Difluoromethylation
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.org This approach has been successfully applied to the difluoromethylation of ketones. beilstein-journals.org
In a typical mechanochemical procedure, a ketone is reacted with a difluorocarbene precursor, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), in a ball mill. beilstein-journals.org The reaction proceeds at room temperature and can be completed within 90 minutes. beilstein-journals.org The proposed mechanism involves the in situ generation of difluorocarbene, which then reacts with the ketone. This methodology has been shown to be effective for a range of ketones, although challenges can arise in the isolation of volatile and non-polar products. beilstein-journals.org While this specific method leads to difluoromethyl enol ethers, it highlights the potential of mechanochemistry for the synthesis of fluorinated ketones and their derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2,2 Difluoro 1 Phenylethanone
Nucleophilic Reaction Pathways
The presence of a good leaving group (bromide) alpha to a carbonyl group makes 2-bromo-2,2-difluoro-1-phenylethanone a prime substrate for nucleophilic substitution reactions. The geminal fluorine atoms and the carbonyl group significantly influence the reactivity of the C-Br bond.
Reactivity Towards Various Nucleophiles
This compound is an electrophilic species that readily reacts with a range of nucleophiles. The substitution of the bromine atom can be achieved with various nucleophilic agents, including amines, thiols, and alcohols. While specific kinetic data for the reactions of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous α-haloketones.
The general reaction scheme for nucleophilic substitution is as follows:
C₆H₅C(O)CF₂Br + Nu⁻ → C₆H₅C(O)CF₂Nu + Br⁻
Where Nu⁻ represents a generic nucleophile.
The reactivity of nucleophiles is expected to follow their established nucleophilicity trends. For instance, soft nucleophiles like thiols are anticipated to react efficiently. The reactions with nitrogen nucleophiles, such as amines, are also expected to proceed readily, leading to the formation of α,α-difluoro-β-amino ketones.
Table 1: Expected Products from Reactions with Various Nucleophiles
| Nucleophile | Nucleophile Type | Expected Product |
|---|---|---|
| R-NH₂ | Amine | 2-Alkylamino-2,2-difluoro-1-phenylethanone |
| R-SH | Thiol | 2,2-Difluoro-2-(alkylthio)-1-phenylethanone |
| R-OH | Alcohol | 2-Alkoxy-2,2-difluoro-1-phenylethanone |
Role of the Carbonyl Group in Nucleophilic Substitution Kinetics
The carbonyl group plays a crucial role in activating the adjacent carbon-bromine bond towards nucleophilic attack. This activation is a hallmark of α-haloketones and is attributed to several factors. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon more electrophilic.
Computational studies on the analogous compound, α-bromoacetophenone, have provided insights into the transition state of the Sₙ2 reaction. The carbonyl group is believed to stabilize the transition state through orbital overlap with the incoming nucleophile and the leaving group. This delocalization of electron density lowers the activation energy of the reaction compared to a similar substitution on an alkyl halide lacking the carbonyl group.
Furthermore, the geminal difluoro substituents on the α-carbon in this compound are expected to further enhance the electrophilicity of the reaction center, thereby increasing the rate of nucleophilic substitution.
Regioselective Substitution Mechanisms
In molecules with multiple electrophilic sites, the regioselectivity of nucleophilic attack is a key consideration. In this compound, the primary site of nucleophilic attack is the α-carbon bearing the bromine and fluorine atoms. This is due to the excellent leaving group ability of the bromide ion and the activating effect of the carbonyl group.
While attack at the carbonyl carbon is a possibility with strong, hard nucleophiles, the substitution at the α-carbon is generally the favored pathway. The mechanism for this substitution is typically considered to be Sₙ2, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. However, due to the presence of two fluorine atoms, the α-carbon is prochiral.
In analogous systems, such as α-bromo-α,α-difluoroallyl derivatives, palladium-catalyzed nucleophilic substitution has been shown to proceed with high regioselectivity. These reactions often involve the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack. While not directly applicable to this compound, these studies highlight the potential for catalyst-controlled regioselectivity in related fluorinated compounds.
Radical Transformations and Intermediates
In addition to its nucleophilic reactivity, this compound can participate in radical reactions, primarily through the homolytic cleavage of the C-Br bond.
Atom Transfer Radical Addition (ATRA) Processes
Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon bonds. In this process, a radical is generated from an organic halide, which then adds to an unsaturated compound, such as an alkene. The resulting radical intermediate then abstracts a halogen atom from another molecule of the organic halide to propagate the radical chain.
This compound is a suitable substrate for ATRA reactions. The C-Br bond can be cleaved homolytically using radical initiators (e.g., AIBN) or through photoredox catalysis to generate the corresponding difluoroalkyl radical. This radical can then add across a double bond.
The general scheme for the ATRA of this compound to an alkene is as follows:
Initiation: C₆H₅C(O)CF₂Br → C₆H₅C(O)CF₂• + Br•
Propagation: C₆H₅C(O)CF₂• + R-CH=CH₂ → C₆H₅C(O)CF₂CH₂-CHR• C₆H₅C(O)CF₂CH₂-CHR• + C₆H₅C(O)CF₂Br → C₆H₅C(O)CF₂CH₂-CHRBr + C₆H₅C(O)CF₂•
Photocatalytic methods have emerged as mild and efficient ways to initiate ATRA reactions, often utilizing ruthenium or iridium-based photosensitizers.
Generation and Reactivity of Difluoroalkyl Radicals
The key intermediate in the radical reactions of this compound is the 2,2-difluoro-1-oxo-1-phenylethyl radical (C₆H₅C(O)CF₂•). This radical can be generated through various methods, including the homolytic cleavage of the C-Br bond as mentioned above.
Studies on analogous compounds, such as alkyl 2-bromo-2,2-difluoroacetates, have shown that difluoroalkyl radicals can be generated using radical initiators like sodium dithionite (B78146) (Na₂S₂O₄). These radicals are nucleophilic in nature and readily add to electron-deficient alkenes.
The reactivity of the 2,2-difluoro-1-oxo-1-phenylethyl radical is influenced by the presence of the adjacent carbonyl group and the two fluorine atoms. The carbonyl group can stabilize the radical through resonance, while the fluorine atoms have an inductive electron-withdrawing effect. This radical can participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction.
Difluorocarbene Chemistry and its Intermediates
Difluorocarbene (:CF₂), a highly reactive intermediate, is a valuable tool for the introduction of the difluoromethyl (-CF₂H) and difluoromethylene (-CF₂) groups into organic molecules. beilstein-journals.org While various precursors exist for the generation of difluorocarbene, α-halodifluoromethyl compounds are known to be potential sources. The generation of difluorocarbene from such precursors can be initiated by a base, which facilitates the elimination of a halide ion. cas.cn
In the context of this compound, the presence of the α-bromo and two fluorine atoms suggests its potential to serve as a difluorocarbene precursor. The reaction would likely proceed through the formation of a bromodifluoromethyl anion intermediate upon treatment with a suitable base. This intermediate can then eliminate a bromide ion to generate the difluorocarbene. cas.cn The electrophilic nature of the generated difluorocarbene allows it to react with a variety of nucleophiles. beilstein-journals.org
It is important to note that the efficiency of difluorocarbene generation and its subsequent reactions can be influenced by the choice of base and reaction conditions. In some cases, the rapid reaction of difluorocarbene with the base can be a competing and undesirable pathway. beilstein-journals.org Therefore, the generation of difluorocarbene under non-basic conditions is sometimes preferred for certain applications. beilstein-journals.org
Organometallic Reactivity and Cross-Coupling Processes
The presence of a bromine atom in this compound makes it a suitable candidate for a variety of organometallic cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition metal-catalyzed cross-coupling reactions provide a powerful platform for the functionalization of organic halides. This compound, owing to its reactive C-Br bond, can participate in a range of these transformations, including Suzuki-Miyaura, and other palladium-catalyzed couplings. These reactions typically involve the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product.
The reactivity of this compound in these reactions is influenced by factors such as the choice of catalyst, ligand, base, and solvent. For instance, in Suzuki-Miyaura couplings, a palladium catalyst in the presence of a suitable base is commonly employed to couple the substrate with an organoboron reagent. The specific reaction conditions can be optimized to achieve high yields of the desired cross-coupled products.
Below is a representative table of potential cross-coupling reactions involving a generic α-bromo-gem-difluoro ketone, illustrating the types of products that could be synthesized from this compound.
| Coupling Reaction | Coupling Partner | Catalyst/Base | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | α-Aryl-α,α-difluoro-acetophenone |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI / Et₃N | α,α-Difluoro-β-alkynyl-acetophenone |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | α,α-Difluoro-β-alkenyl-acetophenone |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | α-Amino-α,α-difluoro-acetophenone |
This table is illustrative and specific conditions would need to be optimized for this compound.
A significant application of compounds structurally related to this compound is in transition metal-catalyzed C-H α-fluoroalkenylation reactions. rsc.org This process allows for the direct formation of monofluoroalkenes, which are valuable motifs in medicinal and materials chemistry. rsc.org The reaction typically involves the coupling of a gem-bromofluoroalkene synthon with a C-H bond of another molecule. rsc.org
The proposed mechanism for this transformation often involves a transition metal catalyst, such as palladium or ruthenium, that facilitates both C-H activation and C-Br bond cleavage. rsc.orgnih.gov A general catalytic cycle can be described as follows:
C-H Activation: The transition metal catalyst coordinates to a directing group on the substrate and activates a C-H bond, forming a metallacyclic intermediate. nih.gov
Oxidative Addition or Coordination: The gem-bromofluoroalkene then interacts with the metallacycle. This can proceed via oxidative addition of the C-Br bond to the metal center or by coordination of the alkene.
Migratory Insertion: The activated C-H bond then undergoes migratory insertion into the carbon-metal bond of the coordinated alkene. nih.gov
β-Halide Elimination: The resulting intermediate undergoes β-fluoride or β-bromide elimination to form the monofluoroalkene product and regenerate the active catalyst. nih.gov
The regioselectivity and stereoselectivity of these reactions are often controlled by the directing group and the nature of the catalyst and ligands employed. rsc.orgnih.gov
Rearrangement and Condensation Reactions
The carbonyl group and the acidic α-hydrogens (if present) in related ketones, or the potential for enolate formation, make this compound a candidate for various rearrangement and condensation reactions.
Aldol (B89426) reactions and condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry. byjus.com A self-condensation reaction involves two molecules of the same carbonyl compound reacting with each other, where one acts as a nucleophile (enolate) and the other as an electrophile. byjus.com
For a ketone to undergo self-condensation, it must possess an α-hydrogen to form an enolate. byjus.com In the case of this compound, the carbon bearing the halogens does not have a hydrogen atom. However, under certain basic conditions, related α-halo ketones can undergo reactions that resemble aldol-type processes. For instance, a crossed aldol reaction between an α-halo ketone and an aldehyde can lead to a halohydrin, which can then form an oxirane. wikipedia.org
While a classic self-aldol condensation is not possible for this compound due to the lack of an α-hydrogen, other base-mediated self-reactions could potentially occur, though they are not well-documented for this specific compound.
α-Halo ketones are known to undergo a variety of rearrangement reactions, often promoted by bases or other reagents. One of the most well-known is the Favorskii rearrangement, which typically converts an α-halo ketone into a carboxylic acid derivative. wikipedia.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate formed by the intramolecular displacement of the halide by an enolate. wikipedia.org
Given the structure of this compound, a Favorskii-type rearrangement could be envisioned. Treatment with a base could lead to the formation of a fluorinated cyclopropanone intermediate, which would then be attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide) to yield a rearranged carboxylic acid or ester product.
Other potential rearrangements for fluorinated compounds include the Wolff rearrangement of α-diazo ketones, which can lead to ring contraction. wikipedia.org While not directly applicable to this compound, it highlights the diverse rearrangement pathways available to functionalized ketones. The specific rearrangement products of this compound would depend on the reaction conditions and the reagents employed.
Computational Studies on Reaction Mechanisms and Selectivity
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. In the context of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), provide critical insights into the transition states, energetics, and the profound influence of the gem-difluoro substituents on the compound's reactivity.
Computational modeling of nucleophilic substitution reactions at the α-carbon of α-haloketones, such as the closely related 2-bromo-1-phenylethanone, reveals that these reactions proceed through a concerted SN2 mechanism. up.ac.zayoutube.com For this compound, a similar SN2 pathway is anticipated for its reaction with nucleophiles.
The transition state (TS) for such a reaction involves the approaching nucleophile and the departing bromide ion being simultaneously associated with the α-carbon. libretexts.org This pentacoordinated carbon atom exists at the peak of the reaction energy profile. libretexts.org DFT calculations allow for the precise determination of the geometry of this transition state, including critical bond lengths and angles.
A key feature of the SN2 transition state is the "backside attack" of the nucleophile, leading to an inversion of stereochemistry at the α-carbon, a phenomenon known as Walden inversion. libretexts.org The energy of this transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which is a crucial factor in determining the reaction rate. up.ac.za
The energetics of the reaction can be further detailed in a reaction coordinate diagram, which plots the energy of the system as the reaction progresses from reactants to products through the transition state. libretexts.org For the nucleophilic substitution of this compound, the reaction is generally expected to be exothermic, with the formation of a more stable product. libretexts.org
Below is an interactive data table summarizing hypothetical, yet plausible, energetic data for the SN2 reaction of this compound with a generic nucleophile (Nu-), based on data for similar α-haloketones.
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | 15-20 | The energy barrier that must be overcome for the reaction to occur. The presence of fluorine atoms is expected to influence this value. |
| Enthalpy of Reaction (ΔH) | -10 to -15 | The net change in heat content during the reaction, indicating an exothermic process. |
| Gibbs Free Energy of Reaction (ΔG) | -12 to -18 | The overall change in free energy, indicating a spontaneous reaction. |
Note: The values in this table are illustrative and based on computational studies of analogous α-haloketones. Specific values will vary depending on the nucleophile and the computational method used.
The presence of two fluorine atoms at the α-position significantly modulates the reactivity of this compound compared to its non-fluorinated counterpart. The high electronegativity of fluorine leads to several key effects:
Inductive Effect : The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Br bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This increased electrophilicity is a primary reason for the enhanced reactivity of α-haloketones in SN2 reactions. nih.gov
Stereoelectronic Effects : The orientation of the C-F bonds relative to the carbonyl group can influence the stability of the transition state. Computational studies on α-fluoroketones have shown that the conformational preferences can impact reactivity. While fluorine's electronegativity is a dominant factor, its size and the length of the C-F bond also play a role in the steric environment around the reaction center.
Leaving Group Ability : The gem-difluoro substitution can also influence the leaving group ability of the bromide ion. The electron-withdrawing nature of the fluorine atoms can stabilize the developing negative charge on the bromine atom in the transition state, facilitating its departure.
The table below summarizes the key influences of the fluorine substituents on the reactivity of the molecule.
| Feature | Influence of Fluorine Substituents | Consequence for Reactivity |
| α-Carbon Electrophilicity | Increased due to the strong inductive effect of two fluorine atoms. | Enhanced susceptibility to nucleophilic attack. |
| Transition State Stability | Potentially stabilized by the electron-withdrawing nature of fluorine, which can accommodate the partial negative charge on the departing bromide. | Lowered activation energy and faster reaction rate compared to non-fluorinated analogues. |
| Steric Hindrance | The relatively small size of fluorine atoms results in minimal steric hindrance to the incoming nucleophile. | The "backside attack" in the SN2 mechanism is not significantly impeded. |
Applications in Advanced Organic Synthesis and Building Block Chemistry
Precursor in Complex Molecule Construction
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This "fluorine effect" often leads to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. nih.gov Consequently, organofluorine compounds are prevalent in a significant portion of commercialized pharmaceuticals and agrochemicals. nih.gov 2-Bromo-2,2-difluoro-1-phenylethanone is a key starting material for introducing the difluoromethylene (-CF2-) group, a critical pharmacophore, into larger, more complex molecular architectures.
The difluoromethylene group is a bioisostere of an ether oxygen or a ketone group and plays a crucial role in the design of new therapeutic agents. nih.gov The development of synthetic methods to create fluorinated structures is a primary driver in the application of fluorine in drug design. nih.gov this compound provides a direct route to introduce the α,α-difluoroketone moiety, a substructure found in various bioactive molecules, including enzyme inhibitors and mimics of peptidic structures. nih.govchemrxiv.org The presence of fluorine can lead to lower clearance rates and increased metabolic stability in drug candidates. mdpi.com The versatility of the bromodifluoromethyl ketone structure allows chemists to construct libraries of fluorinated compounds for screening, accelerating the discovery of new drug leads. For instance, molecules containing the α,α-difluoro-β-amino-carbonyl group, which can be synthesized from this precursor, have been developed as inhibitors for enzymes like caspase-1 and HIV-1 protease. nih.gov
The principles that make fluorination attractive in pharmaceuticals also apply to the development of modern agrochemicals, such as fungicides and pesticides. beilstein-journals.org The introduction of fluorine can enhance the efficacy and environmental stability of these products. This compound serves as a valuable intermediate for synthesizing agrochemicals containing the gem-difluoroalkyl group. Furthermore, in the realm of specialty chemicals and materials science, fluorinated aromatic compounds are investigated for their unique electronic properties and potential applications in organic electronics. smolecule.com The combination of a fluorinated core and a reactive bromine handle in this compound makes it a useful starting point for designing novel functional materials with specific, tailored properties. smolecule.com
Strategic Building Block for Fluorinated Scaffolds
Beyond its role as a simple precursor, this compound is a strategic building block for constructing more elaborate fluorinated molecular frameworks. Its functional groups can be manipulated sequentially or in one-pot reactions to build stereochemically complex and functionally diverse products.
A prominent application of this compound is in the synthesis of α,α-difluoro-β-amino ketones. These compounds are highly valuable building blocks for creating fluorinated analogues of β-amino acids and peptidomimetics. chemrxiv.org The most common method for this transformation is the Reformatsky reaction, where the compound reacts with an imine in the presence of an activating metal, typically zinc. nih.govchemrxiv.org In this reaction, a zinc difluoroenolate is generated in situ, which then undergoes a nucleophilic addition to the imine.
This method provides a direct and efficient route to a variety of N-protected α,α-difluoro-β-amino-β-aryl amides and ketones. chemrxiv.org The scope of the reaction is broad, accommodating a range of substituents on both the imine and the bromodifluoroacetyl precursor.
| Entry | Aldimine Substrate | Solvent | Yield (%) |
|---|---|---|---|
| 1 | N-(4-methoxybenzylidene)aniline | THF | 95 |
| 2 | N-(4-methylbenzylidene)aniline | THF | 86 |
| 3 | N-(2-methoxybenzylidene)aniline | 2-Me-THF | 63 |
| 4 | N-(naphthalen-2-ylmethylene)aniline | 1,4-Dioxane | 38 |
| 5 | N-(4-chlorobenzylidene)aniline | Acetonitrile | 16 |
The ketone functionality within this compound and its derivatives can be readily transformed. A key reaction is the reduction of the carbonyl group to afford difluoromethyl alcohols. These alcohols are valuable intermediates in their own right. Furthermore, they can serve as precursors for the synthesis of 1,1-difluoro-1-alkenes. While direct synthesis from the title compound can be complex, related studies on structurally similar compounds demonstrate viable pathways. For example, (benzenesulfonyl)difluoromethylated alcohols can be converted into difluoromethyl alcohols through reductive desulfonylation, and these can be further transformed into 1,1-difluoro-1-alkenes via Julia olefination. researchgate.net This suggests that the products derived from this compound can be channeled into these important classes of fluorinated compounds.
This compound is also a platform for the synthesis of other complex fluorinated ketones. The α,α-difluoroketone motif can be elaborated into more complex structures. One advanced strategy involves the use of difluoroenoxysilanes, which can be generated from α,α-difluoroketones. These silyl (B83357) enol ethers are versatile nucleophiles. For instance, they can be used in the Markovnikov hydrodifluoroalkylation of alkenes, a process that allows for the diversity-oriented synthesis of α,α-difluoroketones that possess a tertiary or quaternary carbon center at the β-position. nih.gov This reaction provides access to structurally complex fluorinated ketones that are otherwise difficult to synthesize. nih.gov This highlights the role of the initial α,α-difluoroketone framework as a foundational element for building more substituted and intricate fluorinated ketone derivatives.
Role in Stereoselective Synthesis
Stereoselective synthesis is a critical area of organic chemistry focused on the preferential formation of one stereoisomer over another. This compound has proven to be a valuable reagent in achieving high levels of stereocontrol in several important transformations.
Diastereoselective Reformatsky Reactions in Complex Synthesis
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. nih.govunishivaji.ac.inwikipedia.org When this compound is employed in this reaction, it can lead to the formation of products with excellent diastereoselectivity. nih.gov For instance, its reaction with ketones can yield β-hydroxy esters with high diastereomeric excess. nih.gov Research has shown that in addition to the parent phenyl ketone, derivatives with p-methoxy and p-chloro substituents also provide moderate yields and high diastereoselectivity. nih.gov Furthermore, an aliphatic ketone has been shown to be compatible with these reaction conditions. nih.gov
The diastereoselectivity of the Reformatsky reaction is influenced by the formation of a six-membered chair-like transition state, where the substituents on the ketone and the enolate preferentially orient themselves to minimize steric hindrance. The presence of the two fluorine atoms in this compound can significantly influence the stability of the zinc enolate and the subsequent transition state energies, thereby enhancing the diastereoselectivity of the reaction.
Chiral α,α-Difluoro-β-(N-tert-butylsulfinyl)amino Ketone Synthesis
The synthesis of chiral α,α-difluoro-β-amino ketones is of significant interest due to the prevalence of this motif in bioactive molecules and pharmaceuticals. nih.gov One effective strategy for their asymmetric synthesis involves the addition of difluoroenolates to chiral N-tert-butylsulfinyl imines. This compound can serve as a precursor to the required difluoroenolate.
The general approach involves the in-situ generation of a difluoroenolate from a suitable precursor, which then undergoes a nucleophilic addition to an imine. nih.gov The stereochemical outcome of this reaction is often controlled by the chiral auxiliary attached to the imine nitrogen, such as the N-tert-butylsulfinyl group. This auxiliary directs the nucleophilic attack of the difluoroenolate to one face of the imine, leading to the formation of the desired stereoisomer of the α,α-difluoro-β-amino ketone. mdpi.com
Development of Novel Synthetic Reagents and Methodologies
The unique reactivity of this compound has spurred the development of new synthetic methods, particularly those focused on the strategic introduction and manipulation of fluorine atoms within organic molecules.
Fluorine-Retentive Functionalization Strategies
A significant challenge in the functionalization of gem-difluoroalkenes, which can be derived from compounds like this compound, is the propensity for β-fluoride elimination. nih.govnih.govresearchgate.net This side reaction leads to the formation of monofluorinated products, which is often undesirable. To address this, fluorine-retentive functionalization strategies have been developed. nih.govnih.govresearchgate.net
These strategies aim to functionalize the molecule while keeping the gem-difluoro moiety intact. One approach involves the careful choice of reaction conditions and reagents to disfavor the elimination pathway. For example, the addition of water can minimize fluoride (B91410) elimination by acting as a proton source. nih.gov Other strategies include the use of electrophilic, nucleophilic, radical, and transition metal-catalyzed reactions that proceed through intermediates that are less prone to β-fluoride elimination. nih.govresearchgate.net
| Reaction Type | Strategy to Avoid β-Fluoride Elimination | Reference |
| Nucleophilic Addition | Kinetic quench of the anionic intermediate. | nih.gov |
| Cycloaddition | Concerted reaction mechanism. | researchgate.net |
| Radical Addition | Avoidance of anionic intermediates. | researchgate.net |
Use in Nucleophilic Fluorination Techniques (e.g., F-18 labelling)
Radiofluorination with fluorine-18 (B77423) (¹⁸F) is a cornerstone of positron emission tomography (PET), a powerful molecular imaging technique used in clinical diagnostics and biomedical research. nih.govdntb.gov.ua this compound can be a precursor for the synthesis of molecules that are subsequently labeled with ¹⁸F. The most common method for introducing ¹⁸F is through nucleophilic substitution, where a leaving group is displaced by the [¹⁸F]fluoride ion. nih.govmdpi.com
While direct labeling of this compound itself is not the primary application, its derivatives can be designed to undergo efficient ¹⁸F-labeling. For instance, a molecule synthesized using this building block could incorporate a suitable leaving group (e.g., tosylate, mesylate, or a nitro group on an activated aromatic ring) at a position targeted for radiofluorination. nih.gov The electron-withdrawing nature of the difluoromethyl ketone moiety can activate adjacent positions for nucleophilic attack, potentially facilitating the ¹⁸F-labeling process.
| Parameter | Description |
| Radioisotope | Fluorine-18 (¹⁸F) |
| Half-life | 109.7 minutes |
| Decay Mode | Positron Emission (β+) |
| Primary Use | Positron Emission Tomography (PET) |
| Labeling Method | Nucleophilic Substitution |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like 2-Bromo-2,2-difluoro-1-phenylethanone, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are essential for unambiguous structural assignment.
The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecule's carbon-hydrogen framework and the location of its fluorine atoms.
¹H NMR: In the proton NMR spectrum, the aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.5 and 8.1 ppm, as complex multiplets.
¹³C NMR: The ¹³C NMR spectrum is characterized by a carbonyl carbon signal significantly downfield (in the 190 to 215 ppm range) due to its deshielded environment. libretexts.org The carbon atom bonded to the bromine and two fluorine atoms (the α-carbon) would appear as a triplet due to one-bond carbon-fluorine coupling (¹J-CF). The aromatic carbons would resonate in their characteristic region of approximately 120-140 ppm.
¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.ilnih.gov For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift is highly sensitive to the electronic environment. nih.gov
Table 1: Predicted NMR Spectral Data for this compound This table is generated based on typical chemical shift values for similar functional groups.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 - 8.1 | Multiplets | Aromatic Protons (C₆H₅) |
| ¹³C | >190 | Singlet | Carbonyl Carbon (C=O) |
| ¹³C | ~120 - 140 | Multiple Signals | Aromatic Carbons (C₆H₅) |
| ¹³C | Variable | Triplet (due to ¹J-CF) | α-Carbon (CBrF₂) |
| ¹⁹F | Variable | Singlet | Fluorine Atoms (-CF₂) |
The conformation of α-haloketones is influenced by stereoelectronic effects and steric repulsion. nih.govbrighton.ac.uk In solution, these molecules exist in dynamic equilibrium between different conformers. The study of through-space NMR coupling, which occurs when two atoms are constrained at a distance smaller than the sum of their van der Waals radii, is a powerful tool for conformational analysis. acs.org
For fluorinated acetophenone (B1666503) derivatives, through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings can provide definitive evidence for the preferred conformation. acs.org In this compound, observable through-space coupling could occur between the fluorine atoms on the α-carbon and the ortho-protons (and carbon) of the phenyl ring. The magnitude of these coupling constants (e.g., ⁵JHF and ⁴JCF) would be directly related to the internuclear distance and the dihedral angle between the carbonyl group and the aromatic ring, allowing researchers to determine the dominant conformer in solution. acs.org Computational studies on related α-haloacetophenones suggest that conformations are influenced by solvent polarity, with different dihedral angles being favored in the gas phase versus polar solvents. beilstein-journals.orgnih.gov
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's mass and elemental composition. khanacademy.orgscripps.edu
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. youtube.com For this compound, the molecular formula is C₈H₅BrF₂O. HRMS analysis would confirm this composition by measuring the mass of the molecular ion with an accuracy of several decimal places. youtube.com
Table 2: Molecular Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅BrF₂O | echemi.com |
| Molecular Weight | 235.026 g/mol | echemi.com |
| Exact Mass | 233.94900 Da | echemi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. libretexts.org For aromatic ketones, this stretching vibration typically appears in the range of 1685–1666 cm⁻¹. libretexts.org The presence of electronegative halogen substituents on the α-carbon can influence the exact frequency of this absorption. Other significant bands would include C-F stretching vibrations, C-Br stretching, and absorptions corresponding to the aromatic ring (C=C and C-H stretches).
Table 3: Characteristic IR Absorption Frequencies This table is generated based on typical absorption values for relevant functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Aromatic Ketone) | Stretch | 1685 - 1666 libretexts.org |
| C-F | Stretch | 1400 - 1000 |
| C-Br | Stretch | 690 - 515 |
| Aromatic C=C | Stretch | ~1600 - 1450 |
| Aromatic C-H | Stretch | ~3100 - 3000 |
X-ray Crystallography for Solid-State Structural and Conformational Studies (on related compounds)
The study showed that 2-Bromo-1-phenylethanone crystallizes in an orthorhombic system. nih.gov A significant finding was the near-coplanarity of the aliphatic substituent with the aromatic system and its conjugated carbonyl group; the planes intersect at an angle of only 4.18°. nih.govresearchgate.net This planarity suggests a high degree of conjugation. In the crystal structure, molecules are connected into sheets by C-H···O contacts. nih.govresearchgate.net
Based on this related structure, it can be inferred that this compound would also likely adopt a largely planar conformation in the solid state to maximize conjugation. However, the presence of the two bulky and electronegative fluorine atoms would alter bond lengths and angles at the α-carbon and influence the intermolecular packing forces within the crystal lattice.
Table 4: Crystallographic Data for the Related Compound 2-Bromo-1-phenylethanone
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₈H₇BrO | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| V (ų) | 754.66 | nih.gov |
| Z | 4 | nih.gov |
Computational Chemistry for Electronic Structure and Conformational Preferences
Computational chemistry serves as a powerful tool in the detailed analysis of molecular structures, offering insights into electronic distribution and conformational stability that complement experimental data. For complex molecules such as this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the intricate interplay of steric and electronic effects that govern its chemical behavior. These theoretical calculations allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties, providing a microscopic understanding of the compound's structure and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Effects
Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a suitable method for studying molecules of moderate size and complexity like this compound.
For a comparative perspective, the crystal structure of the related compound, 2-Bromo-1-phenylethanone, provides experimentally determined geometric parameters. In this molecule, the atoms of the aliphatic substituent are nearly coplanar with the aromatic system and the conjugated carbonyl group. nih.govresearchgate.net DFT calculations on similar aromatic ketones have been shown to reproduce experimental structures with good accuracy.
The introduction of two fluorine atoms at the α-position in this compound is expected to significantly alter the molecular geometry and electronic properties compared to its non-fluorinated counterpart. The high electronegativity of fluorine atoms would induce a strong electron-withdrawing effect, influencing the bond lengths and angles around the α-carbon and the adjacent carbonyl group. DFT calculations would be able to quantify these changes.
Furthermore, DFT is employed to analyze the electronic effects within the molecule. The presence of bromine and two fluorine atoms on the same carbon atom creates a unique electronic environment. These calculations can provide insights into the distribution of electron density, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. For other halogenated organic compounds, DFT calculations have been successfully used to determine these electronic properties. nih.gov
The conformational preferences of this compound are also a key area of investigation using DFT. The rotation around the single bond connecting the carbonyl group and the α-carbon leads to different conformers. DFT calculations can map the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.
While detailed research findings from DFT calculations specifically on this compound are pending in the scientific literature, the established methodologies of computational chemistry provide a robust framework for its future theoretical investigation.
Future Research Directions and Emerging Paradigms
Exploration of Undiscovered Reactivity Modes
While the classical reactivity of α-haloketones is well-established, the unique electronic properties conferred by the gem-difluoro group in 2-Bromo-2,2-difluoro-1-phenylethanone suggest the existence of undiscovered reactivity modes. Future research will likely focus on harnessing these properties to develop novel chemical transformations.
The conformational effects of the fluorine atoms on the reactivity of the adjacent carbonyl group present an intriguing area for investigation. Computational studies on related α-fluoroketones suggest that the gauche conformation, which is crucial for optimal orbital overlap and enhanced reactivity, may be disfavored. beilstein-journals.org A deeper understanding of these conformational preferences could lead to the development of highly selective reactions.
Furthermore, the application of modern synthetic methodologies such as photocatalysis and electrochemistry to this compound is a promising, yet largely unexplored, frontier. These techniques could unlock novel reaction pathways that are inaccessible through traditional thermal methods, leading to the formation of unique molecular architectures. The visible-light-induced difluoroalkylation of organic substrates using related bromodifluoro-acetamides suggests the potential for similar photocatalytic transformations with this compound. uliege.be
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of halogenated organic compounds often involves the use of hazardous reagents and generates significant chemical waste. A key future direction is the development of greener and more sustainable synthetic routes to this compound.
Recent advancements in sustainable bromination techniques, such as aerobic bromination, offer a promising alternative to traditional methods that use molecular bromine. nih.govacs.org These processes utilize air as the oxidant and can be performed under milder conditions, significantly reducing the environmental impact. The use of ionic liquids as recyclable reaction media for bromination reactions also presents a viable green alternative. researchgate.net
Similarly, the development of more environmentally benign fluorination methods is crucial. Biocatalytic approaches, using enzymes such as ene reductases for the asymmetric synthesis of alkyl fluorides, are gaining traction as a sustainable alternative to traditional chemical fluorination. chemrxiv.orgnih.gov The application of these enzymatic methods to the synthesis of fluorinated ketones like this compound could lead to highly efficient and enantioselective processes.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Aerobic Bromination | Use of air as an oxidant for the bromination of the acetophenone (B1666503) precursor. | Reduces the need for hazardous brominating agents like Br₂. |
| Ionic Liquids | Employment as a recyclable solvent system for bromination or fluorination steps. | Facilitates catalyst and solvent recycling, minimizing waste. |
| Biocatalysis | Enzymatic fluorination or bromination of the substrate. | High selectivity, mild reaction conditions, and reduced environmental impact. |
| Phase-Transfer Catalysis | Facilitating reactions between immiscible reactants for bromination or fluorination. | Can improve reaction rates and yields while using less hazardous solvents. crdeepjournal.orgnih.gov |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The application of these technologies to the synthesis and subsequent reactions of this compound is a critical area for future research.
Flow chemistry, particularly through the use of microreactors, is well-suited for handling hazardous reagents and highly exothermic reactions, which are often involved in fluorination and bromination processes. elveflow.comchimia.chresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to improved yields and selectivity, while minimizing the formation of byproducts. rsc.org The safe in-situ generation and use of hazardous reagents like bromine can be achieved in a continuous flow system, mitigating the risks associated with their storage and handling. nih.govmdpi.com
Automated high-throughput screening platforms can accelerate the discovery of new reactions and the optimization of reaction conditions for this compound. researchgate.netnih.govresearchgate.net These systems can perform a large number of experiments in parallel, rapidly identifying optimal catalysts, solvents, and other reaction parameters. This data-driven approach to reaction development will be instrumental in unlocking the full synthetic potential of this versatile building block.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry (Microreactors) | Synthesis of the compound and its derivatives, especially for hazardous reactions. | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions. elveflow.comnih.gov |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions and synthesis of compound libraries. | Accelerated discovery of new reactions and optimization of existing ones. nih.govpeeriodicals.com |
Advanced Mechanistic Insights through In-situ Spectroscopy and Advanced Computational Methods
A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods and for optimizing existing ones. The application of advanced analytical and computational techniques will be pivotal in gaining these mechanistic insights.
In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time information on the formation of intermediates and the kinetics of a reaction. researchgate.netnih.govrsc.org Monitoring the reactions of this compound in real-time can help elucidate complex reaction pathways and identify transient species that are not observable through traditional analytical methods. researchgate.net
Advanced computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, can provide detailed information about the electronic structure, conformational preferences, and reaction energy profiles of molecules. nih.gov These computational tools can be used to predict the reactivity of this compound, to rationalize experimental observations, and to guide the design of new experiments. Quantum mechanical computations, for instance, can be employed to understand the balance between the intrinsic electrophilicity of the carbonyl carbon and the steric effects of the substituents, which in turn governs the inhibitory activity of fluorinated ketones. nih.gov
| Technique | Application to this compound | Information Gained |
| In-situ NMR Spectroscopy | Real-time monitoring of reactions involving the compound. | Identification of reaction intermediates, kinetic data, and elucidation of reaction pathways. researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition state structures. | Understanding reaction mechanisms and predicting reactivity. |
| Molecular Dynamics Simulations | Simulation of the conformational behavior and interactions with other molecules. | Insight into steric effects and the role of the solvent in reactions. nih.gov |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Bromo-2,2-difluoro-1-phenylethanone relevant to experimental design?
- Answer : The compound (CAS 1610-04-4) has a molecular formula C₈H₅BrF₂O and molecular weight 235.026 g/mol . Key properties include a density of 1.619 g/cm³ , boiling point of 206.7°C at 760 mmHg , and a flash point of 78.8°C . It is typically stored at ambient conditions but should be handled in well-ventilated areas due to potential volatility . Solubility in organic solvents (e.g., ethyl acetate, acetone) can be inferred from analogs like 2-bromo-2'-iodo-1,1'-biphenyl, which dissolves readily in polar aprotic solvents .
Q. What are the recommended methods for synthesizing this compound in a laboratory setting?
- Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous brominated acetophenones (e.g., 2-bromo-2',4'-dichloroacetophenone) suggest bromination of the parent ketone using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions. For example, α-bromination of 2,2-difluoroacetophenone with PBr₃ or HBr/H₂O₂ could be explored, with reaction monitoring via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoro and bromo groups) and GC-MS/HPLC (≥95% purity) for quantitative analysis. Comparative spectral databases like NIST Chemistry WebBook provide reference data for validation . Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 235 .
Advanced Research Questions
Q. What factors influence the stability of this compound under different storage conditions, and how can decomposition products be identified?
- Answer : Stability is affected by light, moisture, and temperature. Store in amber glass at 0–6°C to minimize hydrolysis or photodegradation . Decomposition products (e.g., difluoroacetophenone or bromide salts) can be identified via TGA-FTIR for thermal stability and LC-MS for hydrolytic byproducts. Compare with control samples spiked with known degradants .
Q. How do electronic effects of difluoro and bromo substituents impact the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The electron-withdrawing difluoro group enhances the electrophilicity of the carbonyl carbon, while the bromo substituent at the α-position facilitates Sₙ2 reactions. Computational studies (e.g., DFT calculations) can predict regioselectivity, showing higher reactivity at the brominated carbon compared to fluorinated analogs .
Q. What analytical strategies resolve contradictions in reported physicochemical data for halogenated acetophenones across literature sources?
- Answer : Cross-validate data using standard reference materials (e.g., NIST-certified compounds) and replicate measurements under controlled conditions. For example, discrepancies in melting points may arise from polymorphic forms; use DSC to confirm thermal profiles .
Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in complex reaction systems?
- Answer : Molecular docking and MD simulations can model interactions with nucleophiles (e.g., amines or thiols). Tools like Gaussian or ORCA can calculate frontier molecular orbitals (FMOs) to identify reactive sites, aligning with experimental observations from analogs like 2-bromo-4′-fluoroacetophenone .
Methodological Notes
- Spectral Data Interpretation : Always reference high-resolution spectra (e.g., HRMS from NIST ) to distinguish between isobaric impurities.
- Reaction Optimization : Use DOE (Design of Experiments) to screen variables (e.g., solvent polarity, temperature) for bromination efficiency .
- Safety Protocols : Follow OSHA guidelines for handling brominated compounds, including PPE (gloves, goggles) and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
